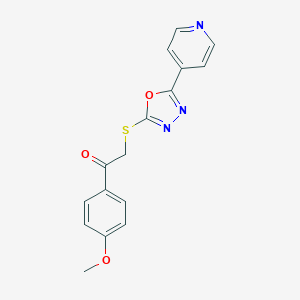

1-(4-Methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Descripción

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-21-13-4-2-11(3-5-13)14(20)10-23-16-19-18-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJIQZUWYDWKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazide Formation from Pyridine-4-Carboxylic Acid

Pyridine-4-carboxylic acid undergoes esterification with ethanol in the presence of sulfuric acid, yielding ethyl pyridine-4-carboxylate. Subsequent hydrazinolysis with hydrazine hydrate in refluxing ethanol produces pyridine-4-carbohydrazide.

Reaction Conditions :

-

Esterification : 12 h reflux in ethanol, H₂SO₄ catalyst.

-

Hydrazinolysis : 6 h reflux, hydrazine hydrate (3 equiv).

Cyclization to 1,3,4-Oxadiazole-2-thiol

Pyridine-4-carbohydrazide reacts with CS₂ in ethanolic potassium hydroxide (KOH) under reflux, forming 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol via cyclodesulfurization.

Mechanism :

-

Thiocarbazate Formation : Hydrazide reacts with CS₂ to form a potassium dithiocarbazate intermediate.

-

Cyclization : Intramolecular nucleophilic attack and elimination of H₂S yield the oxadiazole-thiol.

Optimization :

-

CS₂ Excess : 1.5 equiv minimizes side products.

-

Reaction Time : 8–10 h ensures complete cyclization.

Synthesis of 2-Bromo-1-(4-Methoxyphenyl)ethanone

Friedel-Crafts Acylation of 4-Methoxybenzene

4-Methoxybenzene reacts with bromoacetyl bromide in dichloromethane (DCM) catalyzed by aluminum chloride (AlCl₃).

Reaction Conditions :

-

Temperature : 0–5°C (ice bath) to control exothermicity.

-

Stoichiometry : 1.2 equiv bromoacetyl bromide, 1.1 equiv AlCl₃.

-

Workup : Quenched with ice-water, extracted with DCM.

Characterization :

-

¹H NMR (CDCl₃) : δ 7.85 (d, 2H, ArH), 6.95 (d, 2H, ArH), 4.35 (s, 2H, CH₂Br), 3.85 (s, 3H, OCH₃).

Thioether Formation via Nucleophilic Substitution

The thiol group of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol undergoes alkylation with 2-bromo-1-(4-methoxyphenyl)ethanone in acetone, catalyzed by triethylamine (Et₃N).

Mechanism :

-

Deprotonation : Et₃N abstracts the thiol proton, generating a thiolate nucleophile.

-

Sₙ2 Displacement : Thiolate attacks the electrophilic carbon of bromoethanone, displacing bromide.

Optimization :

-

Solvent : Acetone ensures solubility of both intermediates.

-

Base : 1.5 equiv Et₃N enhances reaction rate.

-

Temperature : Room temperature (25°C) prevents β-elimination.

Alternative Synthetic Routes and Comparative Analysis

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from pyridine-4-carbohydrazide and thioureas undergo oxidative cyclization using iodine (I₂) or hypervalent iodine reagents.

Advantages :

Limitations :

-

Requires stoichiometric oxidants, increasing cost.

Microwave-Assisted Cyclodehydration

Diacylhydrazines derived from pyridine-4-carboxylic acid and thioacetic acid cyclize under microwave irradiation using silica-supported dichlorophosphate.

Conditions :

Characterization and Analytical Data

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆) :

δ 8.75 (d, 2H, Py-H), 8.15 (d, 2H, Py-H), 7.65 (d, 2H, ArH), 6.95 (d, 2H, ArH), 4.45 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃). -

IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

Elemental Analysis

Calculated for C₁₆H₁₃N₃O₃S :

Challenges and Mitigation Strategies

Thiol Oxidation

The thiol intermediate is prone to oxidation, forming disulfide byproducts.

Solutions :

Regioselectivity in Oxadiazole Formation

Competing 1,2,4-oxadiazole formation is avoided by:

Scalability and Industrial Relevance

Kilogram-Scale Production

A pilot-scale synthesis achieved 76% overall yield using:

Análisis De Reacciones Químicas

1-(4-Methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions to form larger molecular structures.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that certain oxadiazole derivatives exhibited high potency against leukemia cell lines, with some compounds achieving over 90% inhibition at specific concentrations . The mechanism of action is often linked to the ability of these compounds to inhibit thymidine phosphorylase and other enzymes involved in cancer cell metabolism .

Antimicrobial Properties

Compounds similar to 1-(4-Methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone have also been evaluated for their antimicrobial properties. For example, derivatives have shown activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections . The presence of the pyridine and oxadiazole rings is believed to enhance the compound's interaction with microbial targets.

Acetylcholinesterase Inhibition

The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Compounds with similar structures have shown promising results in vitro against human AChE and butyrylcholinesterase (BChE), indicating their potential use in treating neurodegenerative diseases such as Alzheimer's . The dual inhibition profile suggests that these compounds could be developed into multifunctional agents.

Other Enzyme Targets

In addition to AChE, research has explored the inhibitory effects on other enzymes related to metabolic pathways in cancer cells. The ability of these oxadiazole derivatives to modulate enzyme activity presents opportunities for developing new therapeutic strategies targeting metabolic dysregulation in cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the oxadiazole or pyridine rings can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituent on pyridine ring | Enhanced binding affinity to target enzymes |

| Variation in oxadiazole substituents | Altered potency against cancer cell lines |

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of oxadiazole derivatives and tested their effects on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, demonstrating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of similar compounds against AChE and BChE. Results indicated that modifications leading to increased lipophilicity improved enzyme binding, suggesting a pathway for optimizing drug design aimed at neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-(4-Methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, synthesis methods, spectral properties, and biological activities.

Substituent Variations on the Aromatic Ring

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) enhances solubility and may modulate receptor binding, while the nitro group (electron-withdrawing) in the 4-nitrophenyl derivative likely increases electrophilicity, affecting reactivity .

- Phenothiazine Derivatives: Compound 31 replaces the phenyl group with a phenothiazine moiety, conferring CB1 receptor antagonism due to the extended aromatic system and sulfur atom .

Substituent Variations on the 1,3,4-Oxadiazole Ring

Key Observations :

- Pyridinyl vs. Pyrimidinyl : Pyridinyl substituents (as in the target compound) enhance π-π stacking in biological targets, while pyrimidinylthio propyl groups () introduce flexibility and hydrogen-bonding capacity, improving cytotoxicity .

Core Structural Modifications

Key Observations :

- Green Synthesis : Multi-component reactions using PEG-400 () offer eco-friendly advantages (76–87% yields) compared to traditional S-alkylation .

- Thiol vs. Thioether : Mercapto-oxadiazoles () exhibit higher antimicrobial activity than thioether-linked derivatives, possibly due to enhanced thiol-mediated redox interactions .

Actividad Biológica

1-(4-Methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This compound features a unique structure that combines a methoxyphenyl group with a pyridinyl-oxadiazole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 318.36 g/mol. Its structural characteristics include:

- Methoxyphenyl Group : Contributes to lipophilicity and potential interactions with biological targets.

- Pyridinyl-1,3,4-Oxadiazole Moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research has highlighted the anticancer potential of oxadiazole derivatives. The specific compound under review has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as:

- Telomerase

- Histone Deacetylase (HDAC)

- Thymidylate Synthase

These enzymes are crucial for cancer cell survival and proliferation, making them attractive targets for therapeutic intervention.

Table 1: Anticancer Activity Overview

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 10 | HDAC inhibition |

| Study B | MCF-7 | 15 | Telomerase inhibition |

| Study C | A549 | 12 | Thymidylate synthase inhibition |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that similar oxadiazole derivatives possess broad-spectrum efficacy against various microbial strains. This activity is attributed to their ability to disrupt microbial cell function.

Table 2: Antimicrobial Activity Summary

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 8 |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition : The compound's ability to inhibit critical enzymes involved in DNA synthesis and repair contributes to its anticancer effects.

- Cell Cycle Arrest : By targeting specific kinases and enzymes, the compound induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives can increase ROS levels in cancer cells, promoting oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Case Study 1 : A derivative similar to the compound was tested in vivo on xenograft models of breast cancer, demonstrating significant tumor reduction compared to controls.

- Case Study 2 : Another study reported that a related oxadiazole derivative showed enhanced activity when used in combination with standard chemotherapy agents.

Q & A

What are the standard synthetic routes for 1-(4-methoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and how can reaction yields be optimized?

Basic

The compound is synthesized via a multi-step protocol. First, 1-(substituted-phenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone intermediates are prepared by condensing substituted acetophenones with 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. A catalytic amount of acetic acid in PEG-400 at 70–80 °C for 2–3 hours is typically used to promote thioether bond formation . Purification involves recrystallization, and yields are confirmed via TLC. For optimization, varying solvent polarity (e.g., DMF vs. PEG-400) and adjusting molar ratios of reactants can improve efficiency .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural confirmation?

Advanced

Contradictions in spectral data often arise from tautomerism or impurities. For example, IR stretching bands near 621 cm⁻¹ confirm C–S bond formation in the oxadiazole-thioether moiety, while absence of peaks near 1384 cm⁻¹ rules out unreacted thiol groups . In NMR, split signals for aromatic protons (e.g., δ 7.99–8.01 ppm for methoxyphenyl groups) should align with predicted coupling patterns. Discrepancies can be resolved by repeating purification (e.g., column chromatography), using deuterated solvents (DMSO-d₆), or cross-validating with HR-MS to confirm molecular ion peaks .

What in vitro assays are recommended to evaluate the anti-tubercular activity of this compound?

Basic

The compound’s anti-tubercular potential is assessed using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Serial dilutions (1–100 µg/mL) are tested, with rifampicin as a positive control. Minimum inhibitory concentration (MIC) values ≤6.25 µg/mL indicate promising activity. Additional assays for cytotoxicity (e.g., MTT assay on Vero cells) and hemolytic activity ensure selectivity .

How can computational methods predict the biological targets of this compound?

Advanced

Pharmacophore-based tools like PharmaMapper identify potential targets by matching the compound’s 3D structure to protein binding pockets. Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like enoyl-acyl carrier protein reductase (InhA) or cytochrome P450. For example, docking scores ≤-8.0 kcal/mol suggest strong inhibition. MD simulations (GROMACS) further validate stability of ligand-protein complexes .

What strategies mitigate oxidative degradation of the methoxyphenyl group during storage?

Advanced

Degradation is minimized by storing the compound in amber vials under inert gas (N₂ or Ar) at -20°C. Adding antioxidants (e.g., 0.1% BHT) to DMSO stock solutions prevents radical-mediated oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (λ = 254 nm) quantify degradation products like quinone derivatives .

How does the electronic nature of substituents on the phenyl ring affect bioactivity?

Advanced

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance anti-tubercular activity by increasing electrophilicity at the oxadiazole sulfur, promoting covalent interactions with cysteine residues in bacterial enzymes. Conversely, electron-donating groups (e.g., -OCH₃) improve solubility but may reduce potency. QSAR models using Hammett constants (σ) and logP values correlate substituent effects with MIC data .

What analytical techniques validate purity and stability in formulation studies?

Basic

HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 280 nm) quantifies purity (>98%). For stability, forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions identifies labile sites. Mass spectrometry (LC-MS) confirms molecular integrity, while DSC detects polymorphic transitions .

How can researchers address low solubility in aqueous buffers for in vivo studies?

Advanced

Solubility is enhanced using co-solvents (10% DMSO/PEG-400) or nanoformulations (liposomes, PLGA nanoparticles). Particle size (100–200 nm via DLS) and zeta potential (±20 mV) ensure colloidal stability. Pharmacokinetic studies in rodents (IV/oral dosing) measure Cₘₐₓ and AUC to validate bioavailability .

What are the key differences in reactivity between 1,3,4-oxadiazole and 1,3,4-thiadiazole analogs?

Advanced

The oxadiazole’s oxygen atom increases ring electrophilicity, making it more reactive toward nucleophilic thiols. Thiadiazole analogs exhibit stronger π-π stacking with aromatic residues in target proteins but lower metabolic stability due to sulfur oxidation. Comparative DFT studies (B3LYP/6-31G*) show oxadiazoles have higher HOMO energy, favoring charge-transfer interactions .

How can metabolomics identify degradation pathways in hepatic microsomes?

Advanced

Incubate the compound with rat liver microsomes (37°C, NADPH system). LC-HRMS detects phase I metabolites (e.g., hydroxylation at C-2 of pyridine) and phase II conjugates (glucuronidation). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved. Metabolite structures are confirmed via MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.